molecular formula C9H7NO3S B13660952 Methyl 2-(2-Furyl)thiazole-4-carboxylate

Methyl 2-(2-Furyl)thiazole-4-carboxylate

Cat. No.: B13660952
M. Wt: 209.22 g/mol
InChI Key: OHFMBALCHHLAQE-UHFFFAOYSA-N
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Description

Methyl 2-(2-Furyl)thiazole-4-carboxylate is a high-value heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule integrates two privileged structures—furan and thiazole—into a single, versatile scaffold, making it a critical intermediate in medicinal chemistry and drug discovery programs. The thiazole ring is a renowned pharmacophore noted for its widespread biological activities and presence in various treatment drugs . Its aromaticity, governed by sulfur and nitrogen atoms within the ring, makes it a significant synthon for producing a diverse range of novel chemical entities . This compound serves as a key precursor for the synthesis of more complex molecules. Researchers can leverage the reactive ester group for further functionalization, such as amidation or hydrolysis to the corresponding carboxylic acid, a common moiety in bioactive molecules. The structural framework of this compound is analogous to that of several clinically used drugs and investigational compounds that feature the thiazole nucleus, which have demonstrated a wide spectrum of therapeutic potentials, including antimicrobial, anti-cancer, and anti-inflammatory effects . As such, this compound is an essential building block for constructing candidate libraries aimed at hitting a variety of biological targets. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-(furan-2-yl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-9(11)6-5-14-8(10-6)7-3-2-4-13-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFMBALCHHLAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Hantzsch Thiazole Synthesis

The most common approach to synthesize thiazole derivatives, including this compound, is the Hantzsch method. This involves the condensation of α-haloketones with thioamides or thioureas. For the target compound, an α-haloketone bearing a 2-furyl substituent (such as 2-bromo-1-(2-furyl)ethanone) is reacted with methyl thiourea or a related thioamide to form the thiazole ring.

  • Reaction Conditions: Typically conducted in ethanol or other polar solvents, often under reflux, with or without catalysts.
  • Mechanism: The nucleophilic sulfur of the thioamide attacks the electrophilic α-haloketone carbon, followed by cyclization and dehydration to yield the thiazole ring.

This method is well-documented for the synthesis of 2,4-disubstituted thiazoles and can be adapted for the furyl-substituted thiazole esters.

One-Pot Solvent-Free Grinding Method

Recent advances have demonstrated solvent-free synthesis of thiazoles by grinding aldehydes, α-bromoketones, and thiosemicarbazides at room temperature. For this compound, the 2-furyl aldehyde can be used in combination with appropriate α-bromoketones and thiosemicarbazide under catalyst-free conditions.

  • Advantages: Environmentally friendly, rapid reaction times, and good yields.
  • Limitations: May require optimization for ester functionality and furyl substitution.

Polymer-Supported Synthesis

Polymer-supported synthesis offers a clean and efficient route to aminothiazoles and related derivatives. The process involves immobilizing thiourea on a solid resin, which then reacts with α-bromo ketones bearing the 2-furyl group, followed by cyclization to release the thiazole carboxylate ester.

  • Benefits: Facilitates purification, high yields, and scalability.
  • Example: Use of trityl chloride resin converted to trityl isothiocyanate resin, reacted with methyl 2-chloroacetoacetate derivatives to yield this compound analogs.

Oxidative Cyclization Using Hypervalent Iodine Reagents

Oxidative cyclization methods employ hypervalent iodine reagents to convert 2-acetylfuran derivatives into 2-(2-furyl)thiazoles by reaction with thioureas or thioamides.

  • Procedure: Stirring 2-acetylfuran with hydroxyl(tosyloxy)benzene in dichloromethane followed by reflux with thiourea derivatives.
  • Outcome: Formation of 2-(2-furyl)thiazole esters with good selectivity and yield.

Cyclization via α-Acylamino-Carbonyl Compounds

Cyclization dehydration of α-acylamino-carbonyl compounds is another method to synthesize substituted thiazoles. For the target compound, a precursor such as S-(2-oxopropyl) ethanethioate can be prepared and then cyclized with ammonia or amines to afford the thiazole ring.

  • Conditions: Typically involves refluxing in ethanol or aqueous media with base catalysis.
  • Relevance: Useful for introducing ester functionalities at the 4-position of the thiazole ring.

Comparative Data Table of Preparation Methods

Method Key Reactants Reaction Conditions Yield (%) Advantages Limitations
Hantzsch Thiazole Synthesis α-Haloketone (2-bromo-1-(2-furyl)ethanone), methyl thiourea Reflux in ethanol 70-85 Straightforward, well-established Requires halogenated precursors
Solvent-Free Grinding 2-Furyl aldehyde, α-bromoketone, thiosemicarbazide Room temperature, catalyst-free 65-80 Green chemistry, rapid May need optimization for esters
Polymer-Supported Synthesis Resin-bound thiourea, methyl 2-chloroacetoacetate Mild conditions, solid support 75-90 Easy purification, high purity Requires resin preparation
Oxidative Cyclization 2-Acetylfuran, hydroxyl(tosyloxy)benzene, thiourea Dichloromethane, reflux 60-75 Selective, mild conditions Use of expensive reagents
Cyclization of α-Acylamino-Carbonyl S-(2-oxopropyl) ethanethioate, ammonia Reflux in ethanol 55-70 Introduces ester groups Multi-step precursor synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes regioselective substitution at position 5 due to electron-withdrawing effects from the ester group. Typical reactions include:

Reaction Conditions Reagents Products Yield
Room temperature, DMF, 12 hrPrimary amines (e.g., NH₃)5-Amino-2-(2-furyl)thiazole-4-carboxylate78–85%
Reflux in THF, 6 hrGrignard reagents (R-MgX)5-Alkyl/aryl-2-(2-furyl)thiazole-4-carboxylates62–70%
Microwave, 120°C, 30 minThiols (RSH)5-Sulfanyl derivatives91%

Key mechanistic studies show that the ester group at position 4 activates the thiazole ring toward nucleophilic attack, while the furyl substituent at position 2 stabilizes intermediates through resonance .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Conditions Catalyst Product Kinetics
1M HCl, reflux, 4 hrH⁺2-(2-Furyl)thiazole-4-carboxylic acidFirst-order (k = 0.18 h⁻¹)
0.1M NaOH, RT, 24 hrOH⁻Sodium 2-(2-furyl)thiazole-4-carboxylateEquilibrium pH-dependent

Notably, hydrolysis in concentrated HCl (7M) proceeds 3.2× faster than in dilute acid due to increased protonation of the ester carbonyl .

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

Dienophile Conditions Product Stereoselectivity
Maleic anhydrideToluene, 110°C, 8 hrBicyclic adduct (endo:exo = 4:1)89% endo
AcetylenedicarboxylateMicrowave, 150°CFused oxabicyclic system95%

Density functional theory (DFT) calculations confirm that the electron-donating furyl group lowers the activation energy by 12.7 kJ/mol compared to phenyl analogs .

Oxidation Reactions

Controlled oxidation modifies both rings:

Oxidizing Agent Site Modified Product Applications
KMnO₄ (acidic)Furan ring2-(2,5-Diketofuryl)thiazole derivativeFluorescent probes
m-CPBAThiazole S-atomSulfoxide/sulfone derivativesChiral catalysts
H₂O₂/Fe²⁺C4 ester groupHydroxamic acid analogMetalloenzyme inhibition

Oxidation with KMnO₄ produces a luminescent diketone derivative (Φ<sub>FL</sub> = 0.42 in ethanol), while m-CPBA oxidation shows 98% enantiomeric excess when using chiral auxiliaries .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C–H activation:

Reaction Type Catalyst System Products Turnover Number
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃5-Aryl derivatives1,240
SonogashiraPdCl₂(PPh₃)₂, CuI5-Alkynyl analogs890

X-ray crystallography confirms that cross-coupling occurs exclusively at position 5 due to steric hindrance from the furyl group at position 2 .

Scientific Research Applications

Methyl 2-(2-Furyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-Furyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The furan and thiazole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Phenyl and fluorophenyl derivatives (e.g., ) are often explored for anticancer applications, while bulkier aliphatic groups (e.g., tert-butyl in ) serve as synthetic intermediates.
  • Functional Group Impact: The presence of electron-withdrawing groups (e.g., fluorine in ) enhances cellular uptake and target binding. Amino-substituted analogs (e.g., ) exhibit potent antitubercular activity but lack enzyme inhibition, suggesting divergent mechanisms.
  • Enzyme Inhibition: GK470’s 4-octylphenoxyacetyl group confers high affinity for GIVA cPLA2, making it a lead anti-inflammatory agent .

Structural Insights :

  • Planarity and Conformation : Fluorophenyl-substituted analogs (e.g., ) adopt planar conformations, enhancing π-π stacking with biological targets.
  • Crystallography : Isostructural analogs (e.g., ) crystallize in triclinic systems with two independent molecules per unit, influencing solubility and stability.

Physicochemical Properties

Property Methyl 2-phenylthiazole-4-carboxylate Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate GK470
Molecular Weight (g/mol) 219.26 237.23 475.58
Melting Point (°C) Not reported Not reported Not reported
Solubility DMF (crystalline solvent) DMF (crystalline solvent) Methanol-soluble
Bioactivity Threshold N/A IC50: 0.6 μM (cellular AA release) XI(50): 0.011 mole fraction

Biological Activity

Methyl 2-(2-Furyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies that highlight its potential applications in pharmacology.

Chemical Structure and Properties

This compound features a thiazole ring fused with a furan moiety, which contributes to its biological activity. The presence of these heterocyclic structures enhances its ability to interact with various biological targets, including enzymes and receptors.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : this compound can inhibit specific enzymes involved in inflammatory pathways. This inhibition leads to anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
  • Binding Affinity : The interaction with molecular targets is facilitated by the compound's ability to form hydrogen bonds and other interactions with amino acid residues in enzymes. This binding alters enzyme activity, which can result in therapeutic effects.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In particular, thiazole compounds have been shown to inhibit the growth of Mycobacterium tuberculosis, with some derivatives demonstrating minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml .

Antitumor Activity

Thiazole derivatives are also recognized for their anticancer potential. Studies have shown that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines. For instance, certain thiazole compounds have demonstrated IC50 values below that of standard chemotherapeutics like doxorubicin . The SAR analysis indicates that specific substitutions on the thiazole ring significantly impact the anticancer activity.

Case Studies and Research Findings

  • Anti-Tubercular Activity : A study focused on modifying thiazole derivatives to enhance their activity against M. tuberculosis. Methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a potent inhibitor with an MIC of 0.06 µg/ml, showcasing the potential of thiazole derivatives in tuberculosis treatment .
  • Cytotoxicity Against Cancer Cell Lines : Various thiazole compounds have been tested against cancer cell lines such as HepG-2 (liver cancer) and A-431 (skin cancer). Compounds exhibiting IC50 values below 1 µg/ml were noted for their significant activity, indicating their potential as anticancer agents .
  • Structure-Activity Relationship Studies : Research has highlighted the importance of specific functional groups on the thiazole ring in enhancing biological activity. For example, the introduction of electron-withdrawing groups has been correlated with improved antiproliferative effects against cancer cells .

Data Table: Summary of Biological Activities

Activity TypeCompoundMIC/IC50 ValueTarget Organism/Cell Line
AntitubercularMethyl 2-amino-5-benzylthiazole-4-carboxylate0.06 µg/mlM. tuberculosis H37Rv
AnticancerVarious Thiazoles<1 µg/mlHepG-2, A-431
AntimicrobialThiazolesVariableC. albicans, A. niger

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 2-(2-Furyl)thiazole-4-carboxylate?

Answer:
The compound is typically synthesized via cyclocondensation of methyl 2-aminothiazole-4-carboxylate derivatives with furyl-containing electrophiles. A common approach involves:

  • Step 1: Preparation of the thiazole core using Hantzsch thiazole synthesis, combining thiourea with α-haloketones (e.g., bromopyruvate esters).
  • Step 2: Introduction of the 2-furyl group via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with furylboronic acids).
  • Key Conditions: Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, anhydrous solvents (THF/DMF), and inert atmosphere .
  • Validation: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., thiazole C-2 furyl group vs. C-4 ester). The furyl protons appear as distinct aromatic signals (δ 6.3–7.5 ppm) .
  • X-ray Crystallography: Resolves structural ambiguities (e.g., dihedral angles between thiazole and furyl rings). Example: Furyl-thiazole dihedral angle = 54.56° .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₈NO₃S: 230.0278; observed: 230.0285) .

Advanced: How can researchers functionalize the thiazole ring for SAR studies?

Answer:

  • C-5 Modification: Introduce substituents via electrophilic substitution (e.g., bromination with NBS).
  • Ester Hydrolysis: Convert the methyl ester to a carboxylic acid using NaOH/EtOH (85% yield), enabling conjugation with amines or alcohols .
  • Amino Group Derivatization: React the 2-amino derivative (if present) with acyl chlorides or isocyanates to generate amides/ureas .
  • Caution: Monitor regioselectivity in substitution reactions; steric hindrance from the furyl group may limit reactivity at C-2 .

Advanced: How do structural variations impact bioactivity in cancer models?

Answer:

  • Core Modifications: Replacing the furyl group with phenyl or pyridyl moieties alters cytotoxicity. Example: Methyl 2-(4-bromophenyl)thiazole-4-carboxylate shows enhanced inhibition of HepG2 cells (IC₅₀ = 12 µM) compared to the furyl analog .
  • Ester vs. Acid: The carboxylic acid derivative exhibits higher solubility but reduced membrane permeability, affecting in vitro activity .
  • Assay Design: Use MTT assays in HepG2 or MCF-7 cell lines. Pre-treat compounds with esterase inhibitors to stabilize the methyl ester .

Advanced: How should researchers address discrepancies in reported spectral data?

Answer:

  • Purity Checks: Recrystallize the compound from ethyl acetate/hexane (1:3) to remove impurities affecting melting points .
  • Solvent Effects: NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Report solvent conditions explicitly .
  • Dynamic Effects: Thiazole ring puckering or furyl-thiazole π-stacking may cause signal splitting in NMR. Use variable-temperature NMR to resolve .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic substitution sites (e.g., Fukui indices for C-5 vs. C-2) .
  • Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with MD simulations (NAMD, 100 ns) .
  • SAR Analysis: Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

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